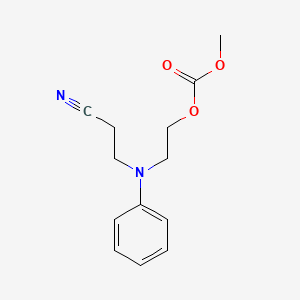

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate

Description

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate (CAS: 93839-02-2) is a carbonate ester derivative featuring an anilino group substituted with a cyanoethyl chain. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 308.332 when complexed with acetic acid (1:1 ratio; CAS: 93893-65-3) . The compound’s structure includes a methyl carbonate group, an anilino moiety, and a cyanoethyl substituent, which collectively influence its reactivity and physicochemical properties.

Properties

CAS No. |

93839-02-2 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |

InChI |

InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |

InChI Key |

VOKMGOLQEBPKNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Route

The synthesis generally proceeds through the following key steps:

Step 1: Formation of 2-(Anilino)ethyl intermediate

Starting from aniline derivatives, the ethylamine side chain is introduced via nucleophilic substitution or reductive amination. This step often uses 2-chloroethyl methyl carbonate or related haloalkyl carbonates as alkylating agents.Step 2: Introduction of the 2-Cyanoethyl group

The cyanoethyl group is typically introduced by Michael addition or nucleophilic substitution using acrylonitrile or 2-bromoacetonitrile under controlled conditions to avoid polymerization.Step 3: Carbonate esterification

The final step involves the formation of the methyl carbonate ester. This can be achieved by reacting the hydroxyethyl intermediate with methyl chloroformate or via transesterification with dimethyl carbonate under catalytic conditions.

This synthetic route allows for structural modifications and optimization of reaction parameters to improve yield and purity.

Catalytic Transesterification for Carbonate Formation

Recent research highlights the use of transesterification of dimethyl carbonate (DMC) with appropriate alcohol intermediates to form methyl carbonate esters efficiently. Key points include:

- Use of heterogeneous catalysts such as KATriz/Al2O3 or calcium methylate to promote selective carbonate formation.

- Reaction conditions typically involve reflux temperatures around 80–100°C under atmospheric pressure.

- Continuous removal of methanol byproduct via distillation to drive the reaction equilibrium forward.

- Catalyst reusability and tolerance to moisture improve process sustainability.

Detailed Research Findings and Data

Catalyst and Reaction Conditions for Carbonate Synthesis

Process Flow for Methyl Carbonate Formation (Adapted from Patent CN105541630A)

| Equipment | Function |

|---|---|

| Reactor | Continuous feeding of raw materials and catalyst; reflux reaction at 80°C |

| Rectifying Tower | Separation of unreacted alcohol and carbonate intermediates |

| Methanol Tank | Collection of distilled methanol byproduct |

| Methyl Ethyl Carbonate Storage Tank | Storage of purified methyl ethyl carbonate product |

| Diethyl Carbonate Storage Tank | Storage of byproduct diethyl carbonate |

The process involves continuous feeding of dimethyl carbonate, ethanol, and calcium methylate catalyst, refluxing for 1 hour, followed by reduced pressure distillation to remove methanol and rectification to recycle unreacted materials.

Comparative Analysis of Preparation Methods

| Aspect | Multi-Step Organic Synthesis | Transesterification with Catalysts |

|---|---|---|

| Complexity | High (multiple steps) | Moderate (single-step carbonate formation) |

| Catalyst | Not always required | Calcium methylate, KATriz/Al2O3, MgO/HZSM-5 |

| Reaction Conditions | Varied, often requires inert atmosphere | Mild to moderate temperatures (80–100°C) |

| Yield and Selectivity | Dependent on intermediate purity | High selectivity (up to 99%) |

| Scalability | Challenging due to multiple steps | Industrially feasible with continuous flow |

| Byproduct Management | Requires purification steps | Methanol removed by distillation, recyclable reactants |

Summary and Recommendations

- The preparation of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves a multi-step synthetic approach combining nucleophilic substitution and carbonate esterification.

- For the carbonate formation step, transesterification of dimethyl carbonate with appropriate alcohol intermediates catalyzed by calcium methylate or supported potassium triazole catalysts offers high selectivity, catalyst reusability, and operational simplicity.

- Continuous removal of methanol byproduct and recycling of unreacted materials enhance process efficiency.

- Catalyst choice and reaction parameters should be optimized based on scale, desired purity, and environmental considerations.

This detailed synthesis overview integrates diverse research findings and patent literature to provide a comprehensive understanding of the preparation methods for 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate, suitable for professional and industrial applications.

Chemical Reactions Analysis

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

The compound is being investigated for its potential in drug development due to its unique chemical properties. The cyanoethyl group attached to the aniline derivative may enhance its biological activity, making it a candidate for novel therapeutic agents. Preliminary studies suggest that derivatives of this compound could exhibit significant pharmacological effects, particularly in targeting specific biological pathways.

Metabolic Stability Studies:

Understanding how 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is metabolized in biological systems is crucial for predicting its efficacy and safety as a pharmaceutical agent. Research into its metabolic pathways can help identify potential metabolites and their biological impacts, which is essential for drug design.

Material Science Applications

Polymer Synthesis:

The compound can serve as a building block in the synthesis of advanced materials, particularly polymers. Its structure allows for the introduction of various substituents, enabling the exploration of structure-activity relationships that are critical in developing new materials with tailored properties.

Conducting Polymers:

Research indicates that compounds similar to 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be incorporated into conducting polymers. These polymers have applications in electronics, such as in electrochemical capacitors and sensors, due to their ability to conduct electricity while maintaining desirable mechanical properties .

Analytical Chemistry Applications

HPLC Separation Techniques:

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound's separation on specialized columns allows for the purification and identification of various chemical compounds, which is vital for both research and industrial applications .

Mass Spectrometry Compatibility:

For applications requiring mass spectrometry analysis, modifications in the mobile phase used during HPLC can enhance compatibility and sensitivity. This adaptability makes it valuable in pharmacokinetic studies where precise quantification of compounds is necessary .

Table 1: Summary of Research Findings on 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate

| Study Focus | Key Findings | Implications |

|---|---|---|

| Metabolic Stability | Investigated metabolic pathways; identified key metabolites | Essential for drug development and safety assessments |

| Polymer Synthesis | Explored use as a building block for conducting polymers | Potential applications in electronics and energy storage |

| HPLC Analysis | Developed methods for effective separation and analysis | Enhances capabilities in analytical chemistry and quality control |

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations:

Functional Groups: The target compound’s carbonate ester distinguishes it from benzoate (e.g., methyl 2-(2,3-dimethylanilino)benzoate) or carbamate (e.g., carbamic acid ethyl ester) analogs. Carbonates generally exhibit higher hydrolysis susceptibility than carbamates or aromatic esters due to weaker C–O bond stability .

Molecular Weight and Substituents: Despite sharing the molecular formula C₁₃H₁₆N₂O₃ with carbamic acid ethyl ester (64230-53-1), the target compound’s carbonate group results in distinct stereoelectronic properties and solubility profiles . The chlorophenyl-substituted analog (C₁₅H₁₃ClN₂) demonstrates how halogenation increases molecular weight while introducing steric and electronic effects absent in the cyanoethyl-substituted target compound .

Physicochemical Properties and Reactivity

- Hydrolysis Stability: The carbonate group in the target compound is more prone to hydrolysis under basic conditions compared to carbamates or benzoates, as seen in analogs like methyl 2-(2,3-dimethylanilino)benzoate .

- Synthetic Methods : Similar to procedures in EP 4 374 877 A2, synthesis of the target compound likely involves base-mediated reactions (e.g., potassium carbonate) and purification via silica gel chromatography, methods shared with trifluoromethyl-substituted analogs .

Biological Activity

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate (CAS Number: 93839-02-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a cyanoethyl group attached to an aniline derivative and an ethyl methyl carbonate moiety, which may influence its biological interactions.

Research indicates that compounds similar to 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group can enhance the lipophilicity and potentially improve membrane permeability, allowing for more effective cellular uptake.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

- Cytotoxicity : Assessments using HepG2 liver cancer cells indicate mild cytotoxicity, suggesting that the compound may have selective toxicity towards certain cell types, which is crucial for therapeutic applications .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Case Studies

A series of experiments have been conducted to evaluate the biological activity of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate:

- Study 1 : A study investigated the effect of the compound on AChE activity in vitro, demonstrating a significant dose-dependent inhibition with an IC50 value comparable to established AChE inhibitors .

- Study 2 : In a neuroprotection assay using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-((2-cyanoethyl)anilino)ethyl methyl carbonate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a nitrogen atmosphere, potassium carbonate (K₂CO₃) is used as a base to deprotonate intermediates, enabling the formation of the methyl carbonate moiety. Reactions are often conducted in polar aprotic solvents like isopropanol or methanol at elevated temperatures (50°C) for 8 hours to drive completion . Purification involves column chromatography (silica gel, ethyl acetate/methanol) to isolate the product with >90% yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for confirming molecular weight (e.g., m/z 428 [M+H]+) and purity (>90%). Retention times (e.g., 0.61 minutes via HPLC) and spectral data (e.g., NMR, IR) should be cross-validated against synthetic intermediates to detect impurities .

Q. How should researchers handle stability challenges during synthesis?

The compound’s stability is influenced by moisture and temperature. Reactions should be conducted under anhydrous conditions with inert gas (N₂) to prevent hydrolysis of the methyl carbonate group. Post-synthesis, storage in desiccated environments at -20°C is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction efficiency across different solvent systems?

Evidence shows that solvent polarity significantly impacts reaction kinetics. For instance, isopropanol (50°C, 8 hours) vs. methanol/DMF (room temperature, 1.5 hours) highlights trade-offs between reaction time and solvent compatibility. Systematic optimization via a Design of Experiments (DoE) approach—varying solvent polarity, temperature, and base concentration—can identify ideal conditions .

Q. What mechanistic role do bases like K₂CO₃ play in the synthesis?

K₂CO₃ facilitates deprotonation of the anilino group, promoting nucleophilic attack on the methyl carbonate electrophile. Its mild basicity minimizes side reactions (e.g., ester hydrolysis) compared to stronger bases like NaOH. Kinetic studies using in situ IR or pH monitoring can elucidate base-specific activation barriers .

Q. How can researchers address gaps in toxicological data for this compound?

While limited toxicological data exist, preliminary safety protocols should include glove-box handling, fume hood use, and adherence to guidelines in Prudent Practices in the Laboratory (National Academies Press). Acute toxicity assays (e.g., zebrafish embryo models) and genotoxicity screening (Ames test) are recommended for risk assessment .

Q. What advanced purification methods mitigate impurity formation?

Beyond silica gel chromatography, preparative HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) can resolve structurally similar byproducts. Mass-directed fractionation ensures high purity for biological or catalytic studies .

Q. How do substituents on the anilino ring influence reactivity?

Electron-withdrawing groups (e.g., -CF₃) on the aniline moiety enhance electrophilicity, accelerating carbonate bond formation. Computational modeling (DFT) of substituent effects on transition-state energies can guide derivatization strategies .

Data Contradiction Analysis

Q. Why do reported reaction yields vary between patents and academic studies?

Discrepancies arise from differences in scale (mmol vs. industrial batches), solvent purity, and work-up methods. For example, patents often omit minor impurities detectable only via high-resolution MS or NMR .

Q. How should researchers validate conflicting spectral data?

Cross-referencing with analogous compounds (e.g., Disperse Orange 30, which shares a cyanoethylanilino motif ) and using deuterated solvents for NMR can clarify peak assignments. Collaborative verification with independent labs is advised.

Methodological Recommendations

- Synthetic Optimization: Use DoE to map solvent/base/temperature interactions.

- Safety Protocols: Implement tiered toxicity testing and real-time reaction monitoring.

- Data Validation: Employ orthogonal analytical techniques (e.g., LCMS + NMR) for structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.